molecular formula C15H13Cl2N3O2 B2685406 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone CAS No. 477855-90-6

5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone

Cat. No.: B2685406
CAS No.: 477855-90-6
M. Wt: 338.19
InChI Key: YZHYCPBEMFNRBL-UHFFFAOYSA-N
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Description

5-(Allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro group at position 4, an allylamino substituent at position 5, and a 2-(4-chlorophenyl)-2-oxoethyl moiety at position 2 (Fig. 1). Pyridazinones are known for their versatility in agrochemical and pharmaceutical applications, with substituents critically influencing reactivity, solubility, and bioactivity .

Properties

IUPAC Name

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(prop-2-enylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-2-7-18-12-8-19-20(15(22)14(12)17)9-13(21)10-3-5-11(16)6-4-10/h2-6,8,18H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHYCPBEMFNRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=O)N(N=C1)CC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions, where an allylamine reacts with a suitable leaving group on the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Allylamine, thionyl chloride, phosphorus pentachloride, various nucleophiles and electrophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.

    Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It can be used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Position 2 Substituents

The 2-[2-(4-chlorophenyl)-2-oxoethyl] group in the target compound distinguishes it from analogs with aryl or alkyl substituents. Key comparisons include:

  • 4-Chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone (CAS 477855-91-7): Features a morpholino group at position 5 instead of allylamino, enhancing solubility due to the oxygen-rich morpholine ring .
  • Pyridaben (CAS 96489-71-3): A commercial acaricide/insecticide with a tert-butyl group at position 2 and a thioether linkage.

Position 5 Substituents

The allylamino group in the target compound contrasts with:

  • 5-Methoxy derivatives: Electron-donating methoxy groups (e.g., in ) decrease electrophilicity at the pyridazinone ring compared to the electron-withdrawing allylamino group .

Physicochemical and Spectral Properties

Compound Name Substituents (Position 2/5) Molecular Formula Key Spectral Data Reference
Target Compound 2-[2-(4-Cl-Ph)-2-oxoethyl]; 5-allylamino C₁₆H₁₃Cl₂N₃O₂* Not reported -
10d () 2-(4-Cl-Ph); 5-(1-pyrrolidinylcarbonyl) C₂₃H₁₉BrClN₃O₂ IR: 1712, 1622 cm⁻¹ (C=O)
Pyridaben 2-(tert-butyl); 5-(thioether) C₁₉H₂₅ClN₂OS Not reported
165760 () 2-(4-F-Ph); 5-allylamino C₁₃H₁₁ClFN₃O MW: 279.70

*Calculated based on structural similarity to .

Biological Activity

5-(Allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The compound's IUPAC name is 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(prop-2-enylamino)pyridazin-3-one. Its molecular formula is C15H13Cl2N3O2C_{15}H_{13}Cl_2N_3O_2, and it has a molecular weight of 352.22 g/mol. The structure includes an allylamino group and a chloro substituent, which are critical for its biological activity.

Property Value
IUPAC Name4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(prop-2-enylamino)pyridazin-3-one
Molecular FormulaC₁₅H₁₃Cl₂N₃O₂
Molecular Weight352.22 g/mol
CAS Number477855-90-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Specifically, it has shown potential as an inhibitor of cyclooxygenases (COX), which are key enzymes involved in the inflammatory response. By inhibiting COX enzymes, the compound may reduce inflammation and pain, making it a candidate for analgesic therapies.

Antiinflammatory and Analgesic Properties

Research has demonstrated that derivatives of pyridazinone compounds exhibit significant anti-inflammatory effects. For example, studies have shown that related compounds can inhibit COX-1 and COX-2 enzymes effectively at concentrations around 10 µM, leading to reduced inflammation in animal models without causing gastric lesions .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Investigations into similar pyridazinone derivatives have revealed their capability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Inhibition of Cyclooxygenases : A study investigated two novel pyridazinone derivatives that inhibited COX enzymes by 59% and 61% for COX-1, and 37% and 28% for COX-2 at a concentration of 10 µM. These findings suggest that modifications to the pyridazinone structure can enhance anti-inflammatory efficacy while minimizing adverse effects .
  • Anticancer Screening : In another study focusing on pyridazinone derivatives, compounds exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer drug development.

Synthetic Routes

The synthesis of this compound involves several steps:

  • Formation of the pyridazinone core via cyclization reactions.
  • Introduction of the allylamino group through nucleophilic substitution.
  • Chlorination to introduce the chloro substituent.

These synthetic routes are crucial for optimizing yield and purity for further biological testing.

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